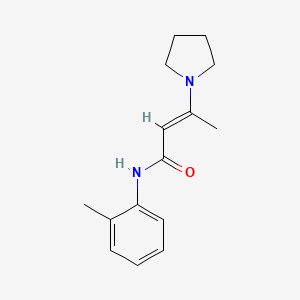
3-(Pyrrolidin-1-yl)-N-(o-tolyl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrrolidin-1-yl)-N-(o-tolyl)but-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-yl)-N-(o-tolyl)but-2-enamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of 1,4-diaminobutane.
Introduction of the o-Tolyl Group: The o-tolyl group can be introduced via a Friedel-Crafts acylation reaction using o-toluoyl chloride and an appropriate catalyst.
Formation of the But-2-enamide Moiety: The but-2-enamide moiety can be synthesized through a condensation reaction between an appropriate aldehyde and an amide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pyrrolidin-1-yl)-N-(o-tolyl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted enamides with various functional groups.
Applications De Recherche Scientifique
3-(Pyrrolidin-1-yl)-N-(o-tolyl)but-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Pyrrolidin-1-yl)-N-(o-tolyl)but-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Pyrrolidin-1-yl)-N-(p-tolyl)but-2-enamide: Similar structure with a p-tolyl group instead of an o-tolyl group.
3-(Pyrrolidin-1-yl)-N-(m-tolyl)but-2-enamide: Similar structure with an m-tolyl group instead of an o-tolyl group.
3-(Pyrrolidin-1-yl)-N-(phenyl)but-2-enamide: Similar structure with a phenyl group instead of an o-tolyl group.
Uniqueness
3-(Pyrrolidin-1-yl)-N-(o-tolyl)but-2-enamide is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. The position of the tolyl group can affect the compound’s interaction with molecular targets and its overall properties.
Propriétés
Numéro CAS |
871126-31-7 |
|---|---|
Formule moléculaire |
C15H20N2O |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
(E)-N-(2-methylphenyl)-3-pyrrolidin-1-ylbut-2-enamide |
InChI |
InChI=1S/C15H20N2O/c1-12-7-3-4-8-14(12)16-15(18)11-13(2)17-9-5-6-10-17/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,16,18)/b13-11+ |
Clé InChI |
WSKXWVYETGQVQQ-ACCUITESSA-N |
SMILES isomérique |
CC1=CC=CC=C1NC(=O)/C=C(\C)/N2CCCC2 |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C=C(C)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


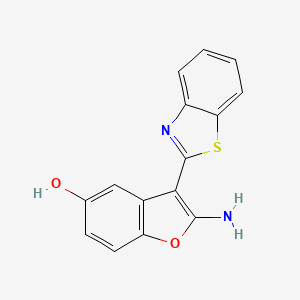
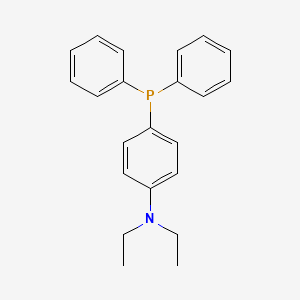
![N-(2-Aminoethyl)-N-[2-(2-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12878572.png)
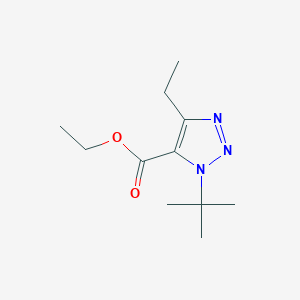

![2-(Aminomethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12878593.png)
![4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B12878596.png)
![3-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12878601.png)
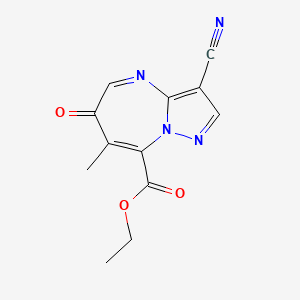
![[1,1'-(1,2-Ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum](/img/structure/B12878612.png)



![N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine](/img/structure/B12878653.png)
